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Compound of Interest

Compound Name: 4-Acetyl-N,N-dimethylbenzamide

Cat. No.: B2502619

An In-Depth Technical Guide to 4-Acetyl-N,N-dimethylbenzamide

This guide provides a comprehensive technical overview of 4-Acetyl-N,N-
dimethylbenzamide, a substituted aromatic amide of interest to researchers in synthetic
chemistry, medicinal chemistry, and materials science. This document details its chemical
identity, physicochemical properties, a robust synthesis protocol, safety and handling, and
expected analytical characterization. The content is structured to provide both foundational
knowledge and actionable insights for laboratory professionals.

Core Compound Identification

4-Acetyl-N,N-dimethylbenzamide is a disubstituted benzene derivative featuring an acetyl
group and an N,N-dimethylcarboxamide group in a para-arrangement. This structure makes it a
valuable intermediate, offering two distinct functional groups for further chemical modification.
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Identifier Value Source

CAS Number 1008119-09-2

Molecular Formula C11H13NO2 [1][2]
4-acetyl-N,N-

IUPAC Name ) _ [1]
dimethylbenzamide

Molecular Weight 191.23 g/mol [1]
CC(=0)C1=CC=C(C=C1)C(=0O

SMILES [1][2]
IN(C)C
KADXGLUHGAXACG-

InChliKey [1]

UHFFFAOYSA-N

Physicochemical and Computed Properties

The compound's physical state and computed properties are essential for planning

experiments, including solvent selection, reaction conditions, and purification strategies.

Property

Value Source

Physical Form

Solid

Boiling Point 357.4 £ 25.0 °C at 760 mmHg
XLogP3 0.7 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C);untg p 2 s
Rotatable Bond Count 2 [1]
Topological Polar Surface Area  37.4 A2 [1]

Synthesis Protocol: Amidation of 4-Acetylbenzoyl

Chloride
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While this compound is commercially available for research purposes, de novo synthesis may
be required for various applications. The most direct and reliable method is the nucleophilic
acyl substitution of 4-acetylbenzoyl chloride with dimethylamine. The following protocol is
adapted from a standard procedure for the synthesis of analogous tertiary benzamides.[2]

Rationale for Experimental Design

The chosen methodology is a classic Schotten-Baumann-type reaction. The core principle is
the reaction between an acyl chloride and an amine.

» Acyl Chloride Activation: The carboxylic acid precursor (4-acetylbenzoic acid) is first
converted to the more reactive acyl chloride. This is typically achieved using reagents like
thionyl chloride (SOCI2) or oxalyl chloride.

» Nucleophilic Attack: Dimethylamine acts as the nucleophile, attacking the electrophilic
carbonyl carbon of the acyl chloride.

» Base Scavenging: The reaction produces hydrochloric acid (HCI) as a byproduct. A non-
nucleophilic tertiary amine, such as triethylamine (EtsN), is added to neutralize the HCI.[2]
This is critical because the protonation of dimethylamine by HCI would render it non-
nucleophilic, halting the reaction.

e Solvent Choice: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction
as it is relatively inert, dissolves the reactants well, and has a low boiling point, which
simplifies product isolation.[2]

Synthesis Workflow Diagram
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Step 1: Acyl Chloride Formation Step 2: Amidation Reaction Step 3: Workup & Purification
(4-Acetylbenzuic Acid) ( Thionyl Chloride (SOCIz) ) (4-Acetylbenzuyl Chloride (in DCM)) (Dimethylamine + Triethylamine (in DCM)) ————— —>| Crude Mixture

A

Quench

1

1

1
1 1
1 1
1 1
1 1
1 1
1 1

Heat/Reflux | Stir at 0-5 °C, then RT : Aqueous Wash (e.g., NaHCO3)

1 1
1 1
I I
1 1
1 1
1 1
1 1
1 1
I 1
1
1 1

Reaction
4-Acetylbenzoyl Chloride l———— Organic Layer Separation
( Drying (e.g., MgSO4) & Evaporation )

Reaction

Crude Reaction Mixture I

U1y

A

Column Chromatography

li

Purify

(Pure 4-Acety|-N,N»dimelhylbenzamide)

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of 4-Acetyl-N,N-dimethylbenzamide.

Detailed Experimental Protocol
Step A: Preparation of 4-Acetylbenzoyl Chloride
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e To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-
acetylbenzoic acid (1.0 eq).

e Add thionyl chloride (SOCIz) (approx. 2.0-3.0 eq) dropwise at room temperature under a
nitrogen atmosphere in a fume hood.

» Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of HCI gas ceases.

» Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under
reduced pressure to yield crude 4-acetylbenzoyl chloride, which can often be used in the
next step without further purification.

Step B: Synthesis of 4-Acetyl-N,N-dimethylbenzamide

e Setup: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve
dimethylamine (e.g., 2.0 M solution in THF, 1.2 eq) and triethylamine (1.2 eq) in anhydrous
dichloromethane (DCM). Cool the flask to 0-5 °C using an ice bath.[2]

» Reagent Addition: Dissolve the 4-acetylbenzoyl chloride (1.0 eq) from Step A in anhydrous
DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring
the internal temperature remains below 5 °C.[2]

o Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).[2]

e Workup: Upon completion, quench the reaction by adding water or a saturated agqueous
solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel.

o Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

e Washing: Wash the combined organic phase sequentially with 1 M HCI, saturated NaHCOs,
and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a) or sodium sulfate (NazS0a), filter, and concentrate the solvent under reduced
pressure to obtain the crude product.
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« Purification: Purify the crude solid by flash column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization
to yield pure 4-Acetyl-N,N-dimethylbenzamide.

Applications and Research Context

Currently, 4-Acetyl-N,N-dimethylbenzamide is primarily supplied for research and
development purposes. While specific biological activities for this exact compound are not
extensively documented in peer-reviewed literature, its chemical structure is of significant
interest.

o Synthetic Intermediate: The benzamide scaffold is a core component in numerous
pharmacologically active molecules.[3][4] The presence of a ketone (the acetyl group) and a
stable tertiary amide provides two orthogonal points for chemical elaboration, making it a
versatile building block for constructing more complex molecules in drug discovery
programs.

o Fragment-Based Drug Discovery: As a relatively small molecule with distinct functional
groups, it can be used in fragment-based screening to identify binding interactions with
biological targets.

» Reference Standard: It may be used as a reference standard for the analytical
characterization of related compounds or as a starting material in the synthesis of potential
impurities for pharmaceutical development.

Spectroscopic Characterization (Expected Data)

Accurate structural confirmation is paramount. The following data represent the expected
spectroscopic signatures for 4-Acetyl-N,N-dimethylbenzamide, based on its structure and
data from analogous compounds like N,N,4-trimethylbenzamide.[5]
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Technique Expected Observations

Aromatic Protons: Two doublets in the aromatic
region (~7.4-8.0 ppm), corresponding to the
AA'BB' system of the 1,4-disubstituted benzene
ring. The protons ortho to the acetyl group will
be further downfield. N-Methyl Protons: A broad

singlet (or two closely spaced singlets due to

1H NMR

restricted rotation around the C-N amide bond)
around ~3.0 ppm, integrating to 6H. Acetyl
Protons: A sharp singlet at ~2.6 ppm, integrating
to 3H.

Carbonyl Carbons: Two signals in the downfield
region: one for the amide carbonyl (~170 ppm)
and one for the ketone carbonyl (~197 ppm).

13C NMR Aromatic Carbons: Four signals in the aromatic
region (~127-142 ppm). N-Methyl Carbons: A
signal (or two) around ~35-40 ppm. Acetyl
Carbonyl: A signal around ~27 ppm.

Amide C=0 Stretch: A strong, sharp absorption
band around 1630-1650 cm~1. Ketone C=0
Stretch: A strong, sharp absorption band around
1680-1690 cm~1. C-H Aromatic Stretch: Bands
above 3000 cm~1, C-H Aliphatic Stretch: Bands
just below 3000 cm™1,

IR Spectroscopy

Molecular lon (M*): A peak corresponding to the
molecular weight (e.g., m/z = 191 for [M]* in EI-
Mass Spectrometry MS or 192 for [M+H]* in ESI-MS). Key
Fragments: Expect fragmentation patterns
corresponding to the loss of dimethylamine and

cleavage at the acetyl group.

Safety, Handling, and Storage

As a laboratory chemical, 4-Acetyl-N,N-dimethylbenzamide requires careful handling.
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Hazard Classification: The compound is classified with the following hazard statements:
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye
irritation), and H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g.,
nitrile), and safety glasses or goggles.

Handling Precautions: Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place. Arecommended storage
temperature is 4°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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